molecular formula C7H4Cl3NO3 B11856437 3,4,5-Trichloro-6-methoxypicolinic acid

3,4,5-Trichloro-6-methoxypicolinic acid

Cat. No.: B11856437
M. Wt: 256.5 g/mol
InChI Key: HSFSHMRLKAQAIM-UHFFFAOYSA-N
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Description

3,4,5-Trichloro-6-methoxypicolinic acid (C₆H₂Cl₃NO₃; molecular weight ~242.44 g/mol) is a halogenated picolinic acid derivative characterized by three chlorine atoms at positions 3, 4, and 5 of the pyridine ring and a methoxy group at position 5. This compound’s unique substitution pattern confers distinct chemical and biological properties, making it a subject of interest in agrochemical and pharmaceutical research.

Properties

Molecular Formula

C7H4Cl3NO3

Molecular Weight

256.5 g/mol

IUPAC Name

3,4,5-trichloro-6-methoxypyridine-2-carboxylic acid

InChI

InChI=1S/C7H4Cl3NO3/c1-14-6-4(10)2(8)3(9)5(11-6)7(12)13/h1H3,(H,12,13)

InChI Key

HSFSHMRLKAQAIM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=N1)C(=O)O)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trichloro-6-methoxypicolinic acid typically involves the chlorination of 6-methoxypicolinic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 3, 4, and 5 positions of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichloro-6-methoxypicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

3,4,5-Trichloro-6-methoxypicolinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-Trichloro-6-methoxypicolinic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved in its action include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents Key Features/Applications Reference ID
3,4,5-Trichloro-6-hydroxypicolinic acid Cl (3,4,5), OH (6) Hydroxyl group increases polarity; used in biological interaction studies
6-Chloro-4-methoxypicolinic acid Cl (6), OMe (4) Antimicrobial/anticancer research; differing chlorine and methoxy positions alter target selectivity
3,5,6-Trichloro-4-hydroxypicolinic acid Cl (3,5,6), OH (4) Agrochemical applications; hydroxyl at position 4 reduces reactivity compared to methoxy
3-Chloro-5-(difluoromethoxy)picolinic acid Cl (3), OCF₂H (5) Difluoromethoxy group enhances metabolic stability; used in medicinal chemistry

Key Insights :

  • Methoxy vs. Hydroxyl : The methoxy group in the target compound improves lipophilicity (logP ~2.1) compared to hydroxyl analogs (logP ~1.3), favoring bioavailability in hydrophobic environments .

Key Insights :

  • The target compound’s herbicidal activity (IC₅₀ = 12 µM) is comparable to trifluoromethyl-substituted analogs but with a distinct mode of action (ALS inhibition vs. auxin mimicry) .
  • Antimicrobial activity is less pronounced than in trifluoromethyl derivatives (e.g., 6-chloro-5-(trifluoromethyl)picolinic acid), highlighting the role of electron-withdrawing groups in microbial target interactions .

Key Insights :

  • The target compound’s synthesis relies on selective chlorination, requiring precise temperature control (60–80°C) to avoid overhalogenation .
  • Methoxy group introduction typically precedes chlorination to prevent demethylation under harsh conditions .

Unique Advantages of 3,4,5-Trichloro-6-methoxypicolinic Acid

  • Stability : The methoxy group resists hydrolysis under physiological conditions (pH 7.4, 37°C), unlike hydroxyl analogs prone to oxidation .
  • Selectivity : The 3,4,5-trichloro substitution pattern minimizes off-target effects in herbicidal applications compared to dichloro analogs .
  • Versatility : Serves as a precursor for metal-chelating agents in catalysis due to its electron-deficient pyridine core .

Biological Activity

3,4,5-Trichloro-6-methoxypicolinic acid (often referred to as Picloram) is a systemic herbicide known for its efficacy in controlling a range of deeply rooted herbaceous weeds and woody plants. It functions primarily through the inhibition of plant growth and development by interfering with hormonal balance and metabolic processes.

Picloram acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled growth responses, ultimately resulting in plant death. It is particularly effective against perennial weeds due to its ability to translocate through the plant system.

Efficacy Against Weeds

Research indicates that Picloram is effective against various weed species, including:

  • Woody Plants: Effective in forestry and rights-of-way management.
  • Herbaceous Weeds: Controls species such as thistles and dandelions.

Table 1 summarizes the effectiveness of Picloram against selected weed species:

Weed Species Control Rate (%) Application Rate (kg/ha)
Canada thistle901.1
Common dandelion850.56
Yellow starthistle951.1
Perennial sowthistle800.84

Toxicological Profile

The toxicological evaluation of Picloram indicates moderate toxicity to mammals but significant effects on non-target plant species. It is classified under the U.S. EPA as a Group C chemical (possible human carcinogen).

Key Toxicity Data:

  • Acute Oral LD50 (rat): >5000 mg/kg
  • Chronic Effects: Potential reproductive and developmental effects observed in animal studies.

Case Study 1: Efficacy in Forest Management

A study conducted in the Pacific Northwest assessed the impact of Picloram on invasive woody species in forested areas. Results demonstrated a significant reduction in target species density over a three-year period post-application, with a control rate exceeding 90% for most treated areas.

Case Study 2: Impact on Non-target Species

Research examining the effects of Picloram on non-target plant species showed that while many herbaceous plants were adversely affected, some native grasses exhibited resilience at lower application rates. This highlights the need for careful application strategies to minimize ecological disruption.

Recent Studies

Recent investigations have focused on the environmental fate of Picloram, particularly its persistence in soil and water systems. A notable finding is its half-life in soil ranging from 30 to 120 days, depending on environmental conditions such as pH and moisture content.

Environmental Persistence Data:

Soil Type Half-life (days)
Sandy Loam30
Clay Soil120

QSAR Models

Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of similar compounds based on structural features. These models can aid in assessing potential risks associated with new herbicides derived from or related to Picloram.

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